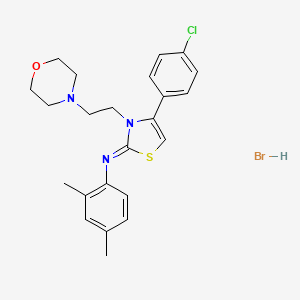

(Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide

Description

The compound (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is a hydrobromide salt featuring a thiazol-2-ylidene core. Its structure includes:

- A 4-chlorophenyl group at position 4 of the thiazole ring.

- A 2-morpholinoethyl substituent at position 3, which enhances solubility due to the morpholine moiety.

- A 2,4-dimethylaniline group acting as the N-substituent.

- A hydrobromide counterion, critical for stabilizing the compound and influencing bioavailability.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3OS.BrH/c1-17-3-8-21(18(2)15-17)25-23-27(10-9-26-11-13-28-14-12-26)22(16-29-23)19-4-6-20(24)7-5-19;/h3-8,15-16H,9-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSVTBZVMMZSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCN4CCOCC4)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the thiazole intermediate.

Attachment of the Morpholinoethyl Group: This step involves the alkylation of the thiazole derivative with a morpholine-containing reagent, typically under basic conditions.

Final Condensation: The final step is the condensation of the intermediate with 2,4-dimethylaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure high-quality production.

Chemical Reactions Analysis

Reactivity of the Thiazole Core

The thiazole ring is susceptible to:

-

Electrophilic substitution : Bromination or nitration at the 5-position .

-

Ring-opening reactions : Under strong acidic or oxidative conditions (e.g., H₂O₂/HAc) .

-

Hoffman rearrangement : If an amide group is present, yielding amine derivatives .

Key Data from Analogous Reactions:

-

Thiazoles with morpholinoethyl substituents undergo hydrolysis in methanolic KOH to carboxylic acid derivatives (e.g., 19a–c in ).

-

Suzuki coupling with aryl boronic acids achieves >70% yields in Pd-catalyzed reactions .

Stability and Salt Formation

-

Hydrobromide salt : Enhances solubility and crystallinity. Stability studies suggest decomposition above 200°C .

-

pH-dependent hydrolysis : The morpholinoethyl group may hydrolyze in strongly acidic/basic conditions, forming ethanolamine derivatives .

Comparative Reactivity with Similar Compounds

Potential Degradation Pathways

-

Oxidative degradation : Morpholine ring oxidation to N-oxide under H₂O₂ .

-

Photodegradation : Thiazole ring cleavage under UV light, observed in related compounds .

Research Gaps and Recommendations

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Key Observations :

- Hydrobromide Salts : The target compound and the tetrahydroazepinyl analog both utilize hydrobromide counterions, which improve stability and ionic interactions in biological systems.

- Morpholine Derivatives: The morpholinoethyl group in the target compound contrasts with the morpholinosulfonyl group in , suggesting divergent electronic effects (basic vs. electron-withdrawing).

- Core Heterocycles : Thiazol-2-ylidenes (target, ) exhibit planar conjugation, whereas 1,2,4-triazoles offer tautomeric flexibility, impacting binding modes.

Physicochemical Properties

- Solubility: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to propargyl () or sulfonyl () analogs.

- Stability : Hydrobromide salts generally exhibit higher stability than free bases, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.